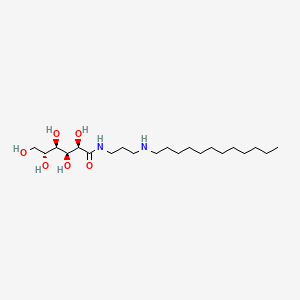

N-(3-(Dodecylamino)propyl)-D-gluconamide

Description

Contextualization within Amide-Based Surfactant Chemistry

Amide-based surfactants are a significant class of surface-active agents characterized by the presence of an amide linkage connecting the hydrophilic and lipophilic moieties of the molecule. This amide bond confers a number of desirable properties, including enhanced stability against hydrolysis, particularly in neutral to alkaline conditions, when compared to their ester-linked counterparts. google.com The development of amide-based surfactants has been a focus of research, with studies exploring various synthetic routes and applications. mdpi.com These surfactants can be synthesized from renewable resources, aligning with the growing demand for sustainable chemical technologies. core.ac.uk

The inclusion of an amide group can, however, influence the thermal properties of the surfactant, such as melting point and Krafft point, which is a critical consideration for their formulation and application in various products. google.com Research into amide-linked surfactants derived from methyl glucoside has shown that these compounds can exhibit high Krafft temperatures. google.com

Overview of D-Gluconamide Derivatives in Chemical Research

D-gluconamide and its derivatives represent a versatile platform in carbohydrate chemistry. The D-gluconamide moiety is derived from D-gluconic acid, a mild, non-corrosive, and non-toxic organic acid. The synthesis of gluconamides can be achieved through the reaction of a lactone or an aldonic acid with alkyl amines. google.com

A variety of D-gluconamide derivatives have been synthesized and investigated for their unique properties. For instance, N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide is a well-documented non-ionic detergent used in biochemical applications. nih.gov The exploration of different alkyl chains attached to the gluconamide (B1216962) headgroup allows for the fine-tuning of the surfactant's physicochemical properties. Researchers have studied gluconamide derivatives with varying alkyl chain lengths, such as decyl, hexadecyl, and octadecyl groups, to understand the structure-property relationships within this class of compounds. nih.govchemsrc.com

Rationale for Investigating N-(3-(Dodecylamino)propyl)-D-gluconamide

The specific investigation of this compound is driven by the desire to create surfactants with a unique balance of properties. The dodecyl (C12) alkyl chain is a common hydrophobic group in surfactant chemistry, known to impart effective surface activity. The propylamine (B44156) linker provides a flexible spacer between the hydrophobic tail and the hydrophilic headgroup.

The D-gluconamide headgroup, with its multiple hydroxyl groups, is expected to confer significant water solubility and biodegradability. The combination of these structural features in this compound suggests its potential as a high-performance, bio-based surfactant for use in various applications, from personal care products to industrial formulations. Academic research into this molecule aims to elucidate its specific physicochemical properties, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and thermal behavior, to assess its potential utility and advantages over existing surfactants.

Compound Information

| Compound Name |

| This compound |

| N-[3-(Decylamino)propyl]-D-gluconamide |

| N-[3-(Hexadecylamino)propyl]-D-gluconamide |

| N-(3-(Octadecylamino)propyl)-D-gluconamide |

| N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide |

| D-gluconic acid |

| Methyl glucoside |

Physicochemical Properties of a Related Compound: N-[3-(Decylamino)propyl]-D-gluconamide

| Property | Value |

|---|---|

| Molecular Formula | C19H40N2O6 |

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-N-[3-(decylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |

| CAS Number | 86702-59-2 |

Properties

CAS No. |

86702-60-5 |

|---|---|

Molecular Formula |

C21H44N2O6 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-[3-(dodecylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C21H44N2O6/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-12-15-23-21(29)20(28)19(27)18(26)17(25)16-24/h17-20,22,24-28H,2-16H2,1H3,(H,23,29)/t17-,18-,19+,20-/m1/s1 |

InChI Key |

SXMIVKFBYRPWAI-YSTOQKLRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 3 Dodecylamino Propyl D Gluconamide

Established Synthetic Pathways

The primary methods for the synthesis of N-(3-(Dodecylamino)propyl)-D-gluconamide revolve around the formation of an amide bond between the carboxyl group of D-gluconic acid and the primary amino group of a dodecylamino-propyl moiety. The main approaches include direct amidation and intermediate-facilitated synthesis.

Direct Amidation Approaches

Direct amidation represents the most straightforward route to this compound. This approach typically involves the reaction of a D-gluconic acid precursor, most commonly D-glucono-1,5-lactone, with a suitable diamine, such as N-(3-aminopropyl)dodecylamine. The lactone, a cyclic ester, readily reacts with primary amines to open the ring and form the corresponding amide.

One common method involves heating a mixture of D-glucono-1,5-lactone and the diamine, either neat or in a suitable solvent. For the synthesis of similar N-alkyl-D-gluconamides, temperatures around 120°C have been reported to be effective. nih.gov The reaction can often be performed without a catalyst, relying on the inherent reactivity of the lactone with the amine. Methanol is a frequently used solvent in the synthesis of related gluconamides, such as Dimethylamino propyl glucosylamine, where the reaction is carried out at a moderate temperature of 40°C. orientjchem.org

The direct amidation of D-glucono-1,5-lactone with N,N-di-n-alkylamines has been successfully employed to synthesize a homologous series of N,N-di-n-alkylaldonamides, indicating the versatility of this approach for creating sugar-based surfactants. nih.gov Microwave irradiation has also been explored as a method to accelerate the synthesis of long-chain alkyl glucopyranosides, suggesting its potential applicability to the synthesis of this compound to achieve shorter reaction times and potentially higher yields. nih.gov

Intermediate-Facilitated Synthesis

To enhance the reaction rate and yield, particularly under milder conditions, intermediate-facilitated synthesis can be employed. This method involves the activation of the carboxylic acid group of D-gluconic acid (or its lactone) before its reaction with the amine.

A common strategy involves the use of coupling agents, such as carbodiimides. While specific examples for this compound are not prevalent in readily available literature, the principle is well-established in peptide synthesis and has been applied to the formation of other amides. In this scenario, D-gluconic acid would first react with a coupling agent to form a highly reactive intermediate, which is then readily attacked by the primary amine of the dodecylamino-propyl moiety to form the desired amide bond.

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the concentration of reactants.

Solvent Effects on Synthetic Efficiency

The choice of solvent can significantly influence the rate and outcome of the amidation reaction. The solubility of both the hydrophilic D-glucono-1,5-lactone and the more hydrophobic long-chain diamine is a critical factor. Solvents that can effectively solvate both reactants are preferred to ensure a homogeneous reaction mixture and facilitate molecular collisions.

Methanol and other polar protic solvents are often employed in the synthesis of similar gluconamides due to their ability to dissolve the sugar lactone. orientjchem.org However, for long-chain alkylamines, a co-solvent system or a more polar aprotic solvent might be necessary to ensure adequate solubility of the hydrophobic reactant. The polarity of the solvent can also affect the reactivity of the nucleophilic amine. rsc.org

Solvent-free, or neat, reaction conditions have also been explored for the synthesis of N-alkyl-D-gluconamides. This approach can be advantageous as it maximizes the concentration of reactants and simplifies product purification by eliminating the need for solvent removal.

Temperature and Concentration Impact on Product Formation

Temperature is a crucial parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate, but can also lead to side reactions, such as the degradation of the sugar moiety or the formation of byproducts. For direct amidation of gluconolactone, temperatures in the range of 40°C to 120°C have been reported for analogous compounds. nih.govorientjchem.org Careful control of the temperature is therefore essential to achieve a high yield of the desired product while minimizing impurities.

The concentration of the reactants also plays a significant role in product formation. quora.com According to the principles of chemical kinetics, higher concentrations of reactants lead to a greater frequency of molecular collisions, which can increase the reaction rate. In the context of synthesizing this compound, optimizing the molar ratio of D-glucono-1,5-lactone to the diamine is important. An excess of one reactant may be used to drive the reaction to completion, but this may also complicate the purification process.

Strategies for Hydroxyl Group Protection Avoidance

A significant advantage of synthesizing this compound from D-glucono-1,5-lactone is the potential to avoid the use of protecting groups for the multiple hydroxyl functions of the glucose moiety. The lactone's carbonyl group is inherently more electrophilic than the hydroxyl groups, allowing for a chemoselective reaction with the amine nucleophile under appropriate conditions.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, also contribute to a more efficient and protecting-group-free process. The development of such streamlined synthetic routes is a key focus in the green chemistry-oriented production of sugar-based surfactants like this compound.

Synthesis of Analogues and Homologues of this compound

The general synthetic approach to this compound and its derivatives typically involves the amidation of D-glucono-1,5-lactone or a protected gluconic acid derivative with a suitable long-chain diamine. The key to generating a diverse range of analogues lies in the selection and synthesis of this diamine precursor, as well as potential modifications to the carbohydrate head group.

Variational Studies on Alkyl Chain Length

The hydrophobic alkyl chain is a critical determinant of the surfactant properties of these molecules. Researchers have systematically synthesized a series of homologues of this compound by varying the length of the N-alkyl substituent. This is typically achieved by reacting D-glucono-1,5-lactone with a series of N-alkyl-1,3-diaminopropanes, where the alkyl group is varied.

These N-alkyl-1,3-diaminopropane intermediates are commonly prepared through the reductive amination of a primary amine with 3-aminopropionaldehyde or by the cyanoethylation of a primary amine followed by reduction of the resulting nitrile. The primary amines used in these syntheses can range from shorter-chain amines like hexylamine (B90201) to longer-chain amines such as octadecylamine, allowing for the generation of a homologous series of the final gluconamide (B1216962) surfactant.

The impact of the alkyl chain length on the physicochemical properties of these surfactants is significant. As the chain length increases, properties such as the critical micelle concentration (CMC) tend to decrease, and the surface tension reduction efficiency often improves. Studies on related N-alkyl-β-D-glucosylamines have demonstrated that increasing the alkyl chain length from a short chain (e.g., ethyl) to a long chain (e.g., dodecyl) can significantly enhance certain biological activities. nih.gov

Below is an interactive data table summarizing a representative series of N-(3-(Alkylamino)propyl)-D-gluconamide homologues with varying alkyl chain lengths.

| Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) |

| Hexyl | C₁₅H₃₂N₂O₆ | 336.42 |

| Octyl | C₁₇H₃₆N₂O₆ | 364.48 |

| Decyl | C₁₉H₄₀N₂O₆ | 392.53 |

| Dodecyl | C₂₁H₄₄N₂O₆ | 420.58 |

| Tetradecyl | C₂₃H₄₈N₂O₆ | 448.64 |

| Hexadecyl | C₂₅H₅₂N₂O₆ | 476.69 |

| Octadecyl | C₂₇H₅₆N₂O₆ | 504.75 |

Modifications of the Amine Linker Region

The 1,3-diaminopropane (B46017) linker in this compound provides a versatile scaffold for chemical modification. Altering the structure of this linker can influence the molecule's conformation, solubility, and interaction with biological systems. Synthetic strategies for modifying this region often involve the use of different diamine building blocks in the initial condensation with the gluconic acid derivative.

For instance, homologues with different spacer lengths can be synthesized using diamines such as 1,2-diaminoethane, 1,4-diaminobutane, or 1,6-diaminohexane in place of 1,3-diaminopropane. Furthermore, branched or functionalized linkers can be introduced. The synthesis of such specialized diamines can be achieved through multi-step organic synthesis. For example, a patent for the preparation of 1,3-diaminopropane derivatives outlines methods that can be adapted to create a variety of substituted linkers for this purpose. wipo.intgoogle.com

Another approach to linker modification is the introduction of additional functional groups, such as hydroxyl or ether moieties, to enhance hydrophilicity or introduce specific binding sites. For example, N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide, a related compound, features a more complex linker derived from a bile acid, showcasing the potential for significant structural diversification in this region.

The table below illustrates potential modifications to the amine linker region.

| Linker Modification | Representative Structure | Rationale for Modification |

| Varied Spacer Length | N-(n-(Dodecylamino)alkyl)-D-gluconamide | To alter the spatial distance between the hydrophilic head and hydrophobic tail. |

| Branched Linker | N-(2-methyl-3-(dodecylamino)propyl)-D-gluconamide | To introduce steric bulk and affect packing in micelles or at interfaces. |

| Hydroxylated Linker | N-(2-hydroxy-3-(dodecylamino)propyl)-D-gluconamide | To increase hydrophilicity and potential for hydrogen bonding. |

Diversification of the Gluconamide Head Group

The D-gluconamide head group is responsible for the high water solubility and chirality of the molecule. While retaining a carbohydrate moiety is often desirable for biocompatibility and biodegradability, its structure can be diversified to fine-tune the surfactant's properties.

One common modification is the epimerization of the stereocenters in the gluconamide head group. For instance, using D-galactono-1,5-lactone or D-mannono-1,5-lactone in the initial synthesis would result in the corresponding D-galactonamide or D-mannonamide derivatives, which would have different hydrogen-bonding patterns and potentially different self-assembly behaviors.

Furthermore, the hydroxyl groups of the gluconamide head group can be selectively protected and deprotected to allow for further chemical derivatization. For example, acetylation or benzylation of the hydroxyl groups can be performed, followed by selective deprotection to introduce other functional groups. The synthesis of various sugar amino acid derivatives from D-glucosamine has been reported, highlighting methods for modifying carbohydrate structures that could be applied in this context. nih.gov Additionally, the synthesis of glycoconjugates often involves the reaction of a carbohydrate with another molecule to form a glycosidic bond, a strategy that could be adapted to create novel head groups. nih.gov

This table summarizes potential modifications to the gluconamide head group.

| Head Group Modification | Resulting Compound Class | Potential Impact on Properties |

| Epimerization | N-(3-(Dodecylamino)propyl)-D-galactonamide | Altered hydrogen bonding network and solubility. |

| Oxidation of Primary Alcohol | N-(3-(Dodecylamino)propyl)-D-glucuronamide | Introduction of a negative charge at neutral pH. |

| Etherification of Hydroxyls | O-Methyl-N-(3-(Dodecylamino)propyl)-D-gluconamide | Reduced hydrophilicity and altered solubility. |

| Esterification of Hydroxyls | O-Acetyl-N-(3-(Dodecylamino)propyl)-D-gluconamide | Modified polarity and potential for enzymatic cleavage. |

Advanced Characterization Techniques and Spectroscopic Analysis of N 3 Dodecylamino Propyl D Gluconamide Systems

Structural Elucidation Methodologies

To construct a comprehensive picture of the molecular and supramolecular structure of N-(3-(Dodecylamino)propyl)-D-gluconamide, a suite of sophisticated analytical techniques is employed. These methods provide insights from the atomic level to the larger-scale organization of the assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. In the context of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments in solution are used to confirm the covalent backbone of the molecule. The chemical shifts in the ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. For instance, the signals corresponding to the dodecyl chain, the propyl linker, and the D-gluconamide headgroup can be unambiguously assigned.

While solution-state NMR is crucial for characterizing the monomeric state, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of the self-assembled state, particularly for non-crystalline or poorly ordered systems like gels. nih.govresearchgate.net ssNMR can distinguish between rigid and mobile segments of the molecule within the assembly. nih.gov For this compound assemblies, ssNMR can probe the conformation of the gluconamide (B1216962) headgroup and the packing of the dodecyl tails, which are critical for understanding the forces driving self-assembly. mdpi.com Advanced ssNMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), can enhance the signals of less abundant nuclei like ¹³C and provide insights into the intermolecular interactions that stabilize the supramolecular structure. rsc.org

Table 1: Representative NMR Data for this compound and its Moieties Note: The following table is a representative compilation based on typical chemical shifts for the functional groups present in the molecule. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group Moiety | Expected Chemical Shift (δ) in ppm | Information Gained |

|---|---|---|---|

| ¹H | Alkyl Chain (CH₃) | ~0.9 | Terminal methyl group of the dodecyl tail. |

| ¹H | Alkyl Chain (-(CH₂)ₙ-) | ~1.2-1.6 | Methylene groups of the hydrophobic tail. |

| ¹H | Propyl Linker (-CH₂-N) | ~2.5-3.0 | Methylene groups adjacent to nitrogen atoms. |

| ¹H | Gluconamide Headgroup (CH, CH₂) | ~3.5-4.5 | Protons on the sugar ring and its side chain. |

| ¹³C | Alkyl Chain (CH₃) | ~14 | Terminal methyl carbon. |

| ¹³C | Alkyl Chain (-(CH₂)ₙ-) | ~22-32 | Methylene carbons of the dodecyl tail. |

| ¹³C | Propyl Linker (-CH₂-N) | ~40-50 | Carbons of the propyl linker. |

| ¹³C | Gluconamide Headgroup (CH, CH₂) | ~60-80 | Carbons of the sugar backbone. |

| ¹³C | Amide Carbonyl (C=O) | ~170-175 | Carbonyl carbon of the amide linkage. |

X-ray Crystallography for Molecular Conformation and Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure and the packing of molecules within the crystal lattice can be generated. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information on its molecular conformation, including the orientation of the gluconamide headgroup relative to the alkyl tail, and the nature of intermolecular interactions such as hydrogen bonding and van der Waals forces.

While obtaining high-quality crystals of amphiphilic molecules can be challenging, the data from X-ray crystallography is unparalleled in its detail. nih.gov It can reveal the existence of specific hydrogen-bonding networks involving the hydroxyl and amide groups of the gluconamide moiety, which are often the primary drivers of self-assembly in these systems. Furthermore, the packing arrangement of the dodecyl chains would provide direct evidence of the hydrophobic interactions that stabilize the core of the assemblies.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing changes in their chemical environment upon self-assembly. Both techniques measure the vibrational frequencies of chemical bonds. In the case of this compound, IR spectroscopy is particularly sensitive to the hydrogen-bonding state of the N-H and O-H groups in the gluconamide headgroup. Changes in the position and shape of the absorption bands corresponding to the N-H and O-H stretching vibrations can indicate the formation of intermolecular hydrogen bonds during the self-assembly process. Similarly, shifts in the amide I (C=O stretching) and amide II (N-H bending) bands can provide further evidence of hydrogen bonding and conformational changes.

Table 2: Key Infrared Absorption Bands for Functional Group Analysis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Indicates the presence of hydroxyl groups and hydrogen bonding. |

| N-H | Stretching | 3100-3500 | Characteristic of the amide and amine groups. Broadening suggests hydrogen bonding. |

| C-H | Stretching | 2850-3000 | Represents the alkyl chain and other sp³ C-H bonds. |

| C=O (Amide I) | Stretching | 1630-1680 | Sensitive to the conformation and hydrogen-bonding state of the amide group. |

| N-H (Amide II) | Bending | 1510-1570 | Coupled with C-N stretching, also indicative of amide structure. |

Spectroscopic Probes for Environmental Analysis within Assemblies

To gain a deeper understanding of the microenvironment within the self-assembled structures of this compound, spectroscopic probes are often utilized. These are molecules whose spectroscopic properties are sensitive to their local surroundings.

Fluorescence Spectroscopy (e.g., Pyrene (B120774), Tryptophan Analogs)

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the polarity, viscosity, and organization of the microenvironment within a supramolecular assembly. Pyrene is a commonly used fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its surroundings. nih.govnih.gov The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-established indicator of the micropolarity of the environment. researchgate.net By incorporating pyrene into the assemblies of this compound, one can determine the formation of a hydrophobic core, as the I₁/I₃ ratio will decrease significantly when pyrene is located in a nonpolar environment. rsc.org

Tryptophan and its analogs are also valuable fluorescent probes, particularly for studying interactions at the interface of the assemblies. researchgate.net The fluorescence of tryptophan is highly sensitive to its local environment, with changes in emission wavelength and intensity indicating its proximity to water and the polarity of its surroundings. nih.govnih.gov Incorporating a tryptophan-based probe into the this compound system could provide insights into the interfacial region between the hydrophobic core and the aqueous medium. rsc.org

UV-Vis Spectroscopy for Aggregation Behavior

UV-Vis spectroscopy is a straightforward yet effective method for monitoring the aggregation behavior of this compound. While the molecule itself may not have a strong chromophore in the UV-Vis region, the onset of aggregation can often be detected by an increase in the scattering of light, which manifests as an apparent increase in absorbance or a change in the baseline of the spectrum. This technique is particularly useful for determining the critical aggregation concentration (CAC), which is the concentration at which the amphiphilic molecules begin to self-assemble. By systematically varying the concentration of the amphiphile and monitoring the changes in the UV-Vis spectrum, the CAC can be identified as the point where a distinct change in the spectral properties occurs.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials like this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For amphiphilic molecules, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the context of this compound, a sugar-based surfactant, DSC is instrumental in studying the thermodynamics of its self-assembly processes, such as micellization and the formation of lyotropic liquid crystalline phases.

The self-assembly of such amphiphiles in aqueous solutions is an entropically driven process that leads to the formation of ordered structures. These transitions involve changes in enthalpy (ΔH) that can be detected by DSC. For instance, the critical micelle concentration (CMC) and the phase transitions between different liquid crystalline structures (e.g., lamellar, hexagonal, cubic) are associated with specific thermal signatures.

Research on analogous N-alkyl-gluconamides demonstrates that DSC can identify key transition temperatures. For example, a typical DSC thermogram for a hydrated amphiphile like this compound would be expected to show endothermic peaks corresponding to the gel-to-liquid crystalline phase transition (main transition) and potentially other pre-transition events. The temperature and enthalpy of these transitions are highly dependent on the concentration of the surfactant, the length of the alkyl chain, and the nature of the headgroup.

While specific data for this compound is not available, the table below illustrates typical phase transition data that could be obtained for a generic sugar-based surfactant using DSC, providing a framework for what to expect.

Table 1: Illustrative DSC Data for a Generic Sugar-Based Surfactant in Aqueous Solution

| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

|---|---|---|---|

| Pre-transition | 30.5 | 32.0 | 5.2 |

| Main Transition (Gel-to-Liquid Crystalline) | 40.2 | 41.5 | 25.8 |

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. This method is essential for determining the thermal stability and decomposition profile of materials like this compound. The analysis provides valuable information about the temperature at which the compound begins to degrade, the kinetics of its decomposition, and the amount of residual mass. researchgate.netresearchgate.net

For a sugar-based surfactant, the TGA curve typically shows distinct stages of mass loss. The initial, slight mass loss at lower temperatures (below 150°C) is often attributed to the evaporation of residual solvent or adsorbed water. The major decomposition of the organic structure occurs at higher temperatures. This degradation usually involves the breakdown of the weaker bonds first, such as the glycosidic linkage in the sugar headgroup, followed by the cleavage of the alkyl chain and the amide bond at progressively higher temperatures.

The thermal stability of this compound is a critical parameter for its application in various formulations, as it defines the maximum temperature at which it can be processed and stored without significant degradation. mdpi.com A higher decomposition temperature indicates greater thermal stability. The TGA thermogram can be used to define a maximum operating temperature for the material. mdpi.com

The data below represents a typical TGA profile for a sugar-based amide surfactant, illustrating the kind of information that would be derived from an analysis of this compound.

Table 2: Representative TGA Data for a Sugar-Amide Surfactant

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 50 - 140 | ~2% | Loss of adsorbed water/solvent |

| 2 (Onset of Degradation) | > 210 | ~75% | Decomposition of gluconamide headgroup and propyl linker |

| 3 (Peak Decomposition) | ~280 | ||

| 4 | > 350 | ~20% | Decomposition of dodecyl chain |

| Final Residue at 600°C | - | ~3% | Charred residue |

Supramolecular Self Assembly and Organization of N 3 Dodecylamino Propyl D Gluconamide

Fundamental Principles of Self-Assembly in Gluconamide (B1216962) Derivatives

The self-assembly of gluconamide derivatives like N-(3-(Dodecylamino)propyl)-D-gluconamide is a thermodynamically driven process. The final architecture of the assembled state is a direct consequence of the molecule's amphiphilic nature, where distinct polar and non-polar regions dictate the orientation and aggregation in an aqueous medium.

Role of Non-Covalent Interactions

A variety of non-covalent interactions are the cornerstone of the self-assembly process for this compound. These weak, yet collectively significant, forces determine the stability and morphology of the resulting supramolecular structures.

Hydrogen Bonding: The D-gluconamide headgroup is rich in hydroxyl (-OH) and amide (-CONH-) functionalities, making it a potent participant in hydrogen bonding. nih.gov These groups can act as both hydrogen bond donors and acceptors, leading to extensive intermolecular hydrogen bonding networks between the gluconamide headgroups at the surface of the aggregates. This network of hydrogen bonds provides significant stability to the self-assembled structures. Furthermore, the propylamino linker contains a secondary amine that can also participate in hydrogen bonding.

Electrostatic Forces: Depending on the pH of the aqueous solution, the secondary amine in the propylamino linker can be protonated, introducing a positive charge. This leads to electrostatic repulsive forces between the headgroups, which can influence the packing of the molecules and the curvature of the resulting aggregates. Conversely, in the presence of anionic species, attractive electrostatic interactions can occur.

Hydrophobic and Hydrophilic Interactions in Amphiphilic Systems

The dual nature of this compound as an amphiphile is the primary driver for its self-assembly in water.

Hydrophilic Interactions: The polar D-gluconamide headgroup, with its multiple hydroxyl groups, readily interacts with water molecules through hydrogen bonding. This hydration of the headgroup is an energetically favorable process.

Hydrophobic Interactions: The long, saturated twelve-carbon (dodecyl) alkyl chain is non-polar and thus poorly soluble in water. In an aqueous environment, the water molecules form a structured "cage" around the hydrophobic tails, which is entropically unfavorable. To minimize the contact between the hydrophobic chains and water, the molecules aggregate, sequestering the dodecyl tails in the core of the assembly, away from the aqueous phase. This phenomenon, known as the hydrophobic effect, is a major driving force for the formation of micelles and other self-assembled structures. The length of the alkyl chain is a critical factor; longer chains, like the dodecyl group, lead to stronger hydrophobic interactions and a greater tendency for self-assembly compared to shorter chain analogues. nih.govresearchgate.net

Formation of Ordered Supramolecular Structures

The balance between the attractive hydrophobic interactions of the alkyl tails and the repulsive steric and electrostatic interactions of the hydrophilic headgroups dictates the geometry of the final supramolecular assembly. For this compound, this can lead to a variety of structures.

Micellar Systems and Their Characteristics

At concentrations above a certain threshold, known as the critical micelle concentration (CMC), this compound molecules can aggregate to form micelles. In these structures, the hydrophobic dodecyl tails form a liquid-like core, while the hydrophilic gluconamide headgroups form a protective shell that interfaces with the surrounding water.

Table 1: General Physicochemical Properties of Related Gluconamide Surfactants

| Property | Description | Expected Trend for this compound |

| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles form. | Expected to be low due to the long dodecyl chain. |

| Aggregation Number | The average number of surfactant molecules in a single micelle. | Influenced by the balance of hydrophobic and hydrophilic interactions. |

| Micelle Shape | Can be spherical, cylindrical, or other morphologies depending on concentration, temperature, and ionic strength. | Likely to be initially spherical and may transition to other shapes at higher concentrations. |

Vesicle and Liposomal Structures

Under certain conditions, such as changes in pH or temperature, or in the presence of other lipids, this compound may form bilayer structures, which can close upon themselves to form vesicles or liposomes. These are hollow spheres with an aqueous core, enclosed by a membrane composed of one or more bilayers of the amphiphile.

The molecular structure of this compound, being a single-chain amphiphile, would typically favor micelle formation. However, the presence of the propylamino linker and the potential for strong intermolecular hydrogen bonding between the gluconamide headgroups could lead to flatter packing arrangements, which are conducive to bilayer formation. Some bolaform surfactants, which have hydrophilic groups at both ends of a hydrophobic spacer, are known to form monolayer membrane vesicles. nih.gov While this compound is not a true bolaform, the principles of self-assembly into vesicular structures are related.

Gelation Phenomena and Hydrogel Formation

At higher concentrations, the self-assembled structures of this compound, such as cylindrical micelles or fibrous aggregates, can entangle to form a three-dimensional network that immobilizes the aqueous solvent, resulting in the formation of a hydrogel.

The extensive hydrogen bonding capacity of the gluconamide headgroups is a key factor in promoting the formation of the fibrous structures that constitute the gel network. The strength and stability of the hydrogel would be dependent on factors such as concentration, temperature, and pH, which influence the underlying non-covalent interactions. While specific studies on the gelation of this compound are not detailed in the provided search results, the formation of hydrogels is a known phenomenon for other amphiphilic carbohydrate derivatives. mdpi.com

Liquid Crystalline Phases (e.g., Hexagonal, Smectic)

The formation of lyotropic liquid crystalline phases is a hallmark of many amphiphilic molecules, and this compound is, in principle, a candidate for such behavior due to its distinct hydrophilic gluconamide headgroup and hydrophobic dodecylamino tail. These phases represent a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting long-range orientational order and, in some cases, positional order in one or two dimensions.

While specific studies detailing the full liquid crystalline phase behavior of this compound are not extensively reported in publicly accessible literature, the molecular structure is conducive to the formation of various mesophases. Theoretically, at lower concentrations in a suitable solvent, spherical or cylindrical micelles would be expected. As the concentration increases, these micelles can pack into ordered arrays, leading to the formation of liquid crystalline phases.

Commonly observed lyotropic liquid crystalline phases for single-chain amphiphiles include:

Hexagonal Phase (H₁): Comprised of cylindrical micelles arranged in a two-dimensional hexagonal lattice.

Smectic Phases: Characterized by a layered structure. For instance, a smectic A phase would consist of layers of molecules with their long axes oriented, on average, perpendicular to the layer planes.

The specific phase that forms is dependent on a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains, hydrogen bonding involving the gluconamide headgroups, and electrostatic interactions. The geometry of the molecule, particularly the relative sizes of the hydrophilic and hydrophobic domains, plays a crucial role in determining the preferred curvature of the amphiphile-solvent interface and, consequently, the type of liquid crystalline phase formed.

Modulation of Self-Assembly

The supramolecular aggregation of this compound is not static but can be finely tuned by altering the surrounding environmental conditions. These external stimuli can influence the size, shape, and packing of the self-assembled structures.

Influence of Concentration and Temperature

Concentration and temperature are fundamental parameters that dictate the self-assembly process.

Concentration: The aggregation of amphiphilic molecules is typically a concentration-dependent phenomenon. Below a certain threshold, the critical micelle concentration (CMC), the molecules exist predominantly as unimers in solution. Above the CMC, they spontaneously self-assemble into larger structures such as micelles. A further increase in concentration can lead to transitions between different types of aggregates (e.g., from spherical to cylindrical micelles) and eventually to the formation of ordered liquid crystalline phases.

Temperature: Temperature can have a multifaceted effect on the self-assembly of this compound. An increase in temperature generally increases the kinetic energy of the molecules, which can affect the stability of the aggregates. For many non-ionic surfactants, an increase in temperature can lead to a decrease in the hydration of the hydrophilic headgroup, which may favor aggregation and lower the CMC. However, the specific response is also dependent on the interplay of enthalpy and entropy for the self-assembly process. For some systems, a critical temperature, known as the Krafft temperature, must be reached for the solubility of the amphiphile to be sufficient for micellization to occur.

| Parameter | General Effect on Self-Assembly | Anticipated Impact on this compound |

| Increasing Concentration | Promotes aggregation, can induce phase transitions from micelles to liquid crystals. | Expected to lower the monomer-to-aggregate ratio and favor the formation of more complex structures. |

| Increasing Temperature | Can either promote or disrupt aggregation depending on the thermodynamics of the system. Often affects headgroup hydration. | Likely to influence the solubility and the packing efficiency of the molecules within the aggregates. |

Effects of Solvent Composition and Ionic Strength

The nature of the solvent and the presence of electrolytes can significantly modulate the self-assembly of this compound.

Solvent Composition: The polarity and hydrogen-bonding capacity of the solvent are critical. In aqueous solutions, the hydrophobic effect is the primary driving force for the aggregation of the dodecyl chains. The introduction of organic co-solvents can alter the solvent quality for both the hydrophilic and hydrophobic parts of the molecule, thereby influencing the CMC and the morphology of the aggregates. For instance, the addition of a polar organic solvent like ethanol (B145695) might increase the CMC by improving the solubility of the monomeric form.

Ionic Strength: The addition of electrolytes (salts) to an aqueous solution of this compound can have a pronounced effect, particularly due to the presence of the amine group which can be protonated. For non-ionic surfactants, adding salt can decrease the CMC and promote the growth of micelles by "salting-out" the hydrophobic tail. For ionic or ionizable surfactants, electrolytes screen the electrostatic repulsion between the charged headgroups, which also favors aggregation and can induce morphological transitions.

| Factor | Influence on Self-Assembly | Expected Outcome for this compound |

| Solvent Polarity | Affects the hydrophobic effect and headgroup solvation. | Changes in solvent polarity will alter the balance of forces driving self-assembly, potentially changing aggregate size and shape. |

| Ionic Strength | Screens electrostatic interactions between headgroups. | Increasing ionic strength is expected to reduce repulsion between protonated amine groups, promoting aggregation at lower concentrations. |

pH-Responsiveness of Amine-Containing Gluconamides

A key feature of this compound is the presence of a secondary amine group in its propyl linker. This amine group can be protonated or deprotonated depending on the pH of the solution, making the molecule's self-assembly pH-responsive.

At low pH (acidic conditions), the amine group will be protonated, conferring a positive charge to the headgroup region of the molecule. This introduces significant electrostatic repulsion between the headgroups of adjacent molecules. This repulsion will counteract the hydrophobic attraction of the alkyl tails, leading to a higher CMC and potentially smaller, more loosely packed aggregates. In some cases, strong electrostatic repulsion can completely inhibit self-assembly.

Conversely, at high pH (alkaline conditions), the amine group will be deprotonated and electrically neutral. In this state, the electrostatic repulsion between headgroups is minimized, and the self-assembly is primarily governed by the hydrophobic interactions of the dodecyl chains and hydrogen bonding between the gluconamide moieties. This typically leads to a lower CMC and the formation of larger, more stable aggregates.

This pH-switchable behavior is a form of controlled self-assembly and is a topic of significant interest for the development of "smart" materials that can respond to environmental cues.

| pH Condition | Protonation State of Amine | Intermolecular Forces | Consequence for Self-Assembly |

| Low pH (Acidic) | Protonated (Positively Charged) | Electrostatic Repulsion Dominates | Disfavors aggregation; higher CMC; potentially smaller aggregates or dissolution. |

| High pH (Alkaline) | Deprotonated (Neutral) | Hydrophobic Interactions and Hydrogen Bonding Dominate | Favors aggregation; lower CMC; potentially larger and more stable aggregates. |

Interactions of N 3 Dodecylamino Propyl D Gluconamide with Biological Mimetic Systems

Role in Drug Delivery Systems (Mechanistic Research)

Further research is required to elucidate the biophysical and biochemical properties of N-(3-(Dodecylamino)propyl)-D-gluconamide and its potential applications.

Enhancement of Cellular Uptake Mechanisms

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific research on the direct role of this compound in enhancing cellular uptake mechanisms. While the amphiphilic nature of this molecule—possessing both a hydrophilic D-gluconamide headgroup and a lipophilic dodecyl tail—suggests potential interactions with the lipid bilayers of cell membranes, no empirical studies detailing these interactions have been published.

Theoretically, compounds with such a structure can act as surfactants or penetration enhancers. They could potentially fluidize the cell membrane or form micelles that encapsulate other molecules, thereby facilitating their transport into the cell. However, without specific experimental data on this compound, any discussion of its effects on cellular uptake remains speculative. There are no available studies that measure its impact on endocytosis, macropinocytosis, or other cellular transport pathways.

Theoretical and Computational Investigations of N 3 Dodecylamino Propyl D Gluconamide

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For surfactants like N-(3-(Dodecylamino)propyl)-D-gluconamide, MD simulations are invaluable for understanding how individual molecules aggregate to form larger structures, such as micelles or bilayers, in an aqueous environment. This self-assembly is a spontaneous process driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules cluster together to minimize their contact with water.

Researchers have employed MD simulations to investigate the self-assembly of various surfactants. cuny.edunih.gov These simulations can track the trajectory of each molecule over time, providing insights into the kinetics and thermodynamics of micelle formation. For a system containing this compound and water, an MD simulation would typically start with the surfactant molecules randomly dispersed. As the simulation progresses, the dodecyl tails would begin to aggregate, driven by van der Waals interactions, while the hydrophilic gluconamide (B1216962) headgroups would remain exposed to the aqueous phase, forming hydrogen bonds with water molecules.

The simulations can provide data on key parameters of the self-assembly process, such as the critical micelle concentration (CMC), which is the concentration of surfactant above which micelles spontaneously form. Additionally, MD simulations can reveal the size, shape, and aggregation number (the number of surfactant molecules in a micelle) of the resulting aggregates. nih.gov For instance, simulations can help visualize the transition from spherical micelles to more complex structures like worm-like micelles or lamellar phases as the surfactant concentration increases.

| Parameter | Description | Typical Investigated Range/Value in MD Simulations of Similar Surfactants |

| Simulation Time | The total time duration of the molecular dynamics run. | 100 ns - 1 µs |

| Number of Surfactant Molecules | The quantity of surfactant molecules included in the simulation box. | 50 - 500 |

| Water Model | The computational model used to represent water molecules. | TIP3P, SPC/E |

| Force Field | A set of parameters to describe the potential energy of the system. | GROMOS, CHARMM, AMBER |

| Temperature | The temperature at which the simulation is conducted. | 298 K - 323 K |

| Pressure | The pressure at which the simulation is conducted. | 1 atm |

Density Functional Theory (DFT) Calculations for Conformational Analysis and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangements of the molecule (conformational analysis) and the nature of the interactions between molecules.

Furthermore, DFT is employed to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between surfactant molecules and between the surfactant and water. By analyzing the electron density distribution, DFT can provide a detailed picture of the strength and nature of these interactions. For example, the hydrogen bonding network between the gluconamide headgroups and surrounding water molecules is a key factor in the solubility and stability of the surfactant aggregates. DFT can also elucidate the interactions between the hydrophobic tails. nih.gov

| Interaction Type | Description | Typical Energy Range (kcal/mol) from DFT on Analogous Systems |

| Intramolecular H-Bond | Hydrogen bond within a single surfactant molecule. | 1 - 5 |

| Intermolecular H-Bond (Surfactant-Surfactant) | Hydrogen bond between two surfactant molecules. | 3 - 8 |

| Intermolecular H-Bond (Surfactant-Water) | Hydrogen bond between a surfactant molecule and a water molecule. | 4 - 10 |

| Van der Waals (Tail-Tail) | Non-covalent interaction between the hydrophobic tails. | 0.5 - 2 (per CH2 group) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or chemical activity. For surfactants, QSAR can be used to predict properties like biodegradability, toxicity, and efficacy based on molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

In the context of designing new surfactants like this compound, QSAR studies can provide valuable design principles. For example, by developing a QSAR model for the biodegradability of a series of related sugar-based surfactants, researchers can identify the key molecular features that promote or hinder degradation. nih.gov This could involve descriptors related to the length of the alkyl chain, the nature of the headgroup, or the presence of specific functional groups. researchgate.net

A typical QSAR study would involve:

Data Collection: Gathering experimental data on a specific activity (e.g., biodegradability) for a set of structurally related surfactants.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each surfactant in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity.

Model Validation: Testing the predictive power of the model on an independent set of molecules.

For this compound, a QSAR model could be developed to predict its performance as an emulsifier or its environmental impact, guiding the synthesis of more effective and greener alternatives. acs.org

Modeling of Membrane Interactions and Transport Phenomena

The interaction of surfactants with biological membranes is of great interest in fields such as drug delivery and toxicology. Computational modeling can be used to simulate how this compound interacts with and potentially transports across a lipid bilayer, which is the primary component of cell membranes.

Coarse-grained molecular dynamics (CG-MD) simulations are particularly well-suited for studying these large-scale phenomena. nih.govnih.gov In a CG-MD model, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of longer timescales and larger systems. This approach can be used to model the insertion of the surfactant into the membrane, the formation of pores, and the eventual disruption or solubilization of the membrane at high surfactant concentrations. nih.gov

These simulations can provide insights into:

The preferred location of the surfactant within the membrane: Whether it resides at the interface, with its tail embedded in the hydrophobic core and its headgroup in the polar headgroup region of the bilayer, or if it can translocate across the membrane. researchgate.net

The effect of the surfactant on membrane properties: How the presence of the surfactant alters the thickness, fluidity, and permeability of the lipid bilayer.

The mechanism of membrane disruption: At higher concentrations, how the surfactant molecules aggregate within the membrane to form pores or mixed micelles, leading to membrane lysis. nih.govescholarship.org

Understanding these interactions is crucial for assessing the biocompatibility of this compound and for designing its use in applications that involve contact with biological systems.

Potential Applications in Advanced Materials Science Based on N 3 Dodecylamino Propyl D Gluconamide Research Focus

Development of Glycopolymers for Specific Research Applications

Glycopolymers, which are polymers decorated with carbohydrate moieties, are of great interest for their ability to mimic natural polysaccharides and for their potential in biological and materials science applications. nih.gov The synthesis of glycopolymers can be broadly categorized into two main strategies: the polymerization of glycan-containing monomers and the post-polymerization modification of a polymer backbone with carbohydrate units. researchgate.net

N-(3-(Dodecylamino)propyl)-D-gluconamide, with its polymerizable amine functionality and pendant sugar group, is a candidate for the first strategy. Conceptually, it could be incorporated into polymer chains, creating an amphiphilic glycopolymer. Such polymers often self-assemble in aqueous or organic media to form structures like vesicles, sometimes referred to as "glycosomes". nih.gov The synthesis of amphiphilic, random glycopolymers has been demonstrated to lead to self-assembling nanoparticles (NPs). nih.govacs.org For instance, research on other amphiphilic sugar-based monomers has shown that they can be copolymerized to generate functional materials with good biocompatibility. nih.govacs.org

The general approach for creating such glycopolymers involves the strategic selection of monomers and polymerization techniques. While direct polymerization of this compound is a conceptual application, related research provides a strong basis for its potential. For example, studies have shown the successful synthesis of amphiphilic comb-like glycopolymers by attaching dextran (B179266) molecules to a poly(vinyl amine) backbone, followed by hydrophobization. researchgate.net This two-step method highlights the versatility in designing glycopolymers with tailored hydrophilic-hydrophobic balances. researchgate.net Another general strategy involves the ligation of free reducing sugars to a pre-formed polymer scaffold, which simplifies the process by avoiding complex monomer synthesis. researchgate.net

| Research Area | Potential Role of this compound | Relevant Findings for Analogous Systems |

| Glycopolymer Synthesis | Serve as a functional monomer containing both a sugar moiety and a polymerizable group. | Amphiphilic sugar-based monomers can be copolymerized to form self-assembling nanoparticles. nih.govacs.org |

| Biomimetic Materials | Formation of "glycosomes" or polymer vesicles that mimic biological membranes. | Amphiphilic glycopolymers have been shown to form sugar-containing polymer vesicles in both aqueous and organic media. nih.gov |

| Functional Coatings | Creation of hydrophilic surfaces on hydrophobic materials. | Amphiphilic glycopolymers with sufficient dextran attachment can create effective hydrophilic coatings. researchgate.net |

Supramolecular Catalysis Systems (Conceptual and Mechanistic)

Supramolecular catalysis involves the use of self-assembled molecular systems to create organized environments that can accelerate or control chemical reactions. mdpi.comsigmaaldrich.com These systems often mimic the active sites of enzymes by binding substrates within a specific cavity or at an interface. sigmaaldrich.com The amphiphilic nature of this compound makes it a candidate for forming such self-assembled structures, like micelles or vesicles, which could serve as nanoscale reactors.

Conceptually, the D-gluconamide headgroups could provide a chiral environment and specific binding sites for substrates through hydrogen bonding. The hydrophobic dodecyl tails would drive the aggregation of the molecules in an aqueous medium, creating a hydrophobic core or a bilayer membrane. This microenvironment can concentrate reactants, stabilize transition states, and influence reaction pathways and selectivity.

Research in supramolecular catalysis has demonstrated that various amphiphilic molecules, including those with peptide and carbohydrate headgroups, can form dynamic assemblies capable of catalytic activity. mdpi.com For example, the integration of a catalytic process with molecular self-assembly can be triggered by enzymatic reactions, leading to spatiotemporally controlled systems. mdpi.com Other studies have shown that chiral (thio)urea derivatives can act as supramolecular organocatalysts, activating substrates through hydrogen bonding interactions within a defined structural context. researchgate.net Dendrimers encapsulating palladium complexes have also been shown to act as supramolecular catalysts, with the dense interior of the dendrimer providing a unique nanoenvironment for high catalytic activity.

While direct catalytic studies on this compound are not prominent, the principles established with similar self-assembling systems suggest its potential. The key would be the ability of the gluconamide (B1216962) aggregates to bind specific substrates and facilitate a chemical transformation, potentially with high stereoselectivity due to the inherent chirality of the glucose moiety.

Functional Organic Materials and Frameworks

The ability of amphiphilic molecules to self-assemble into highly ordered structures is a cornerstone of developing functional organic materials. This compound, as a sugar-based surfactant, is expected to exhibit such behavior, potentially forming lyotropic liquid crystalline phases, gels, or other ordered frameworks.

Carbohydrate-based surfactants are known to form a variety of lyotropic liquid crystalline phases in water, such as hexagonal, bicontinuous cubic, and lamellar structures, depending on concentration and temperature. nih.gov These phases are highly ordered and can be used as templates for creating nanostructured materials or as delivery systems. For instance, studies on alkyl-tri(ethylene glycol)-glucoside surfactants have revealed rich liquid crystal phase behavior, with the specific phase being influenced by the length of the alkyl chain. nih.gov Similarly, other sugar-based surfactants have been shown to form smectic phases. researchgate.net

Furthermore, some carbohydrate-derived molecules can act as low molecular weight gelators (LMWGs), forming extensive networks of self-assembled fibrillar structures that immobilize the solvent, creating a hydrogel or an organogel. researchgate.net These gels can have interesting properties, such as thixotropy (shear-thinning), which is valuable in applications like injectable materials and 3D printing. The formation of these ordered structures is driven by a combination of non-covalent interactions, including hydrogen bonding between the sugar headgroups and van der Waals forces between the alkyl tails.

The specific structure formed by this compound would depend on its molecular geometry and the balance between the hydrophilic and hydrophobic portions. The presence of the propylamino linker adds flexibility and another potential site for hydrogen bonding, which could influence the packing of the molecules and the resulting supramolecular architecture. The research on analogous systems strongly suggests that this compound could be a building block for novel functional materials whose properties are dictated by their self-assembled structure.

| Type of Ordered Structure | Driving Forces | Potential Applications |

| Lyotropic Liquid Crystals | Self-assembly in response to concentration and temperature, driven by amphiphilicity. | Drug delivery, templating for nanomaterials, responsive materials. |

| Hydrogels/Organogels | Formation of self-assembled fibrillar networks through hydrogen bonding and van der Waals interactions. | Scaffolds for tissue engineering, injectable drug delivery, stimuli-responsive materials. |

| Self-Assembled Monolayers | Adsorption onto surfaces, driven by headgroup-surface interactions and tail-tail interactions. | Surface modification, biosensors, nanopatterning. |

Microemulsion Stabilization and Formulation Science

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant molecules, often in combination with a co-surfactant. Due to their ability to solubilize both hydrophobic and hydrophilic compounds, they are of great interest in various fields, including chemical synthesis and materials science.

N-alkyl-aldonamides, a class of compounds to which this compound belongs, have been reported as effective stabilizing agents for microemulsions. The efficiency of a surfactant in forming a stable microemulsion is related to its ability to lower the interfacial tension between the oil and water phases and to form a stable interfacial film. The balance between the hydrophilic headgroup and the hydrophobic tail, often discussed in terms of the hydrophilic-lipophilic balance (HLB), is a critical factor.

Research on N-alkyl-N-methylgluconamides, which are structurally very similar to the title compound, has shown that the size of the microemulsion region in a phase diagram is dependent on the length of the alkyl chain of the surfactant. Specifically, a longer alkyl chain can lead to a larger isotropic area, indicating greater efficiency in forming a microemulsion. This suggests that the dodecyl chain in this compound would be well-suited for stabilizing microemulsions.

These microemulsions can serve as nanoreactors for the synthesis of nanoparticles, providing a confined environment that allows for control over particle size and morphology. They can also be used in the formulation of materials where the incorporation of an immiscible component is required. The specific properties of the microemulsion, such as the size of the dispersed droplets and the extent of the microemulsion region in the phase diagram, would need to be determined experimentally for formulations containing this compound.

| Property | Relevance to Microemulsion Formation | Research Findings on Analogous Systems |

| Amphiphilicity | Essential for reducing oil-water interfacial tension and forming a stabilizing interfacial film. | N-alkyl-aldonamides are reported as good stabilizing agents for microemulsions. |

| Alkyl Chain Length | Influences the hydrophilic-lipophilic balance (HLB) and the curvature of the interfacial film. | Longer alkyl chains in N-alkyl-N-methylgluconamides can lead to larger microemulsion areas. |

| Headgroup Structure | The bulky and hydrogen-bonding capable gluconamide headgroup affects interfacial packing. | Sugar-based surfactants are widely used in formulations due to their properties and biocompatibility. |

Future Research Directions and Open Questions Regarding N 3 Dodecylamino Propyl D Gluconamide

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The advancement of applications for N-(3-(Dodecylamino)propyl)-D-gluconamide is intrinsically linked to the development of efficient and scalable synthetic methods. Current synthetic approaches often involve multiple steps, which can limit yield and increase costs. Future research is anticipated to focus on more direct and atom-economical strategies.

One promising direction is the adoption of catalytic N-alkylation techniques. Traditional methods for forming N-alkyl amides can be inefficient, but recent progress in catalysis offers more sustainable alternatives. For instance, the direct N-alkylation of amides using alcohols, catalyzed by transition metals like ruthenium, presents an attractive pathway that generates water as the sole byproduct. rsc.orgnih.gov Exploring the application of such catalytic systems to the synthesis of this compound from D-gluconolactone and N-dodecyl-1,3-diaminopropane could significantly improve the efficiency and scalability of its production.

Further research could also investigate enzymatic synthesis routes. Enzymes like amyloglucosidase have been successfully used to synthesize n-alkyl glucosides, demonstrating the potential for biocatalysis in creating sugar-based surfactants. researchgate.net Adapting enzymatic or chemo-enzymatic strategies could offer a highly selective and environmentally benign method for producing this compound and its derivatives.

Key open questions in this area include:

Can a one-pot synthesis from D-gluconolactone and the corresponding diamine be developed to improve process efficiency?

What catalytic systems (e.g., ruthenium, iridium) are most effective for the direct amidation and alkylation steps while preserving the stereochemistry of the gluconamide (B1216962) headgroup? nih.gov

Is enzymatic catalysis a viable option for the large-scale, sustainable production of this class of compounds?

Deeper Understanding of Complex Supramolecular Architectures

This compound is an amphiphile, and like other sugar-based surfactants, it is expected to self-assemble in solution into a variety of supramolecular structures. While the behavior of similar molecules has been studied, the specific architectures formed by this compound are not fully elucidated. Analogous compounds, such as N-octyl-D-gluconamide, are known to form diverse polymorphic structures including monolayer crystals, bilayer crystallites, and complex micellar quadruple helices. researchgate.net

Future research should employ advanced characterization techniques to map the phase behavior of this compound in aqueous environments. Techniques such as small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) can provide detailed insights into the morphology of the aggregates formed, which may include micelles, vesicles, nanotubes, or hydrogels. tandfonline.comnih.gov Understanding the kinetic and thermodynamic factors that govern the transitions between these structures is a fundamental open question.

The influence of the propylamino linker and the secondary amine on packing parameters and hydrogen bonding networks is a critical area for investigation. These features distinguish it from simpler N-alkyl-gluconamides and likely play a crucial role in determining the final supramolecular geometry.

| Analogous Gluconamide | Observed Supramolecular Structures | Reference |

| N-octyl-D-gluconamide | Monolayer crystals, bilayer crystallites, micellar fibers, quadruple helix | researchgate.net |

| Gluconamide-based trisiloxane surfactant | Spherical vesicles (50-150 nm diameter) | tandfonline.com |

Rational Design Principles for Tunable Functionality

A significant frontier in the study of this compound lies in establishing clear structure-property relationships to enable the rational design of molecules with tailored functions. The functionality of this amphiphile is determined by a delicate balance between its hydrophilic and hydrophobic parts. Systematic modifications to its molecular architecture could tune its properties for specific applications.

Research has shown that for similar gluconamide-based surfactants, variations in the alkyl chain length have a profound impact on their properties. For example, in a series of 2-(alkyldimethylammonio)ethylgluconamide bromides, increasing the alkyl chain from 10 to 16 carbons exponentially increased their ability to condense DNA. nih.gov Similarly, studies on N-alkyl-N-methylgluconamides demonstrated that surface activity is highly dependent on the length of the alkyl chain. researchgate.net The antimicrobial activity of N-alkyl-β-D-glucosylamines was also found to increase significantly with longer N-alkyl chains. nih.gov

Future investigations should systematically vary the components of the this compound molecule:

Alkyl Chain Length: Synthesizing analogs with shorter (e.g., C8, C10) or longer (e.g., C14, C16, C18) alkyl chains to modulate the critical micelle concentration (CMC), hydrophobicity, and interaction with biological membranes. epa.gov

Propylamino Linker: Modifying the linker group to alter flexibility and hydrogen bonding capability.

Headgroup: Replacing the D-gluconamide with other sugar derivatives (e.g., lactobionamide) to change the hydrophilicity and solubility. researchgate.net

By correlating these structural changes with functional outcomes, a set of design principles can be established for creating new molecules with optimized performance as, for example, gene delivery agents, antimicrobial surfactants, or hydrogelators.

| Parameter | Effect of Variation in Analogous Compounds | Reference |

| Alkyl Chain Length | Longer chains increase DNA condensation efficiency and antimicrobial activity. | nih.govnih.gov |

| Head Group | Lactobionamides are more water-soluble than gluconamides, but gluconamides are more surface-active. | researchgate.net |

| N-Methylation | Introduction of a methyl group to the amide nitrogen increased surfactant solubility. | researchgate.net |

Integration with Other Advanced Materials for Hybrid Systems

The integration of self-assembling molecules like this compound with other materials to form functional hybrid systems is a largely unexplored but highly promising research direction. The supramolecular assemblies of this gluconamide could serve as templates or scaffolds for the creation of novel nanocomposites.

One area of exploration is the formation of polymer-surfactant hybrid hydrogels. The fibrous networks potentially formed by this compound could be interpenetrated with a polymer network, such as poly(N-isopropylacrylamide) (PNIPA), to create stimuli-responsive soft materials. researchgate.net The gluconamide component could impart biocompatibility and specific recognition properties to the hydrogel.

Another exciting avenue is the creation of ordered inorganic-organic nanocomposites. Self-assembly procedures using amphiphilic molecules as structure-directing agents have been used to create highly ordered polymer/silica (B1680970) nanocomposites with unique optical and mechanical properties. unm.edu this compound could be used to template the formation of mesoporous silica or other inorganic materials, embedding the organic functionality within a robust inorganic framework. This approach could lead to new materials for catalysis, separation, or sensing. The ability to create amorphous composites with polymers could also be explored to enhance the properties of certain active pharmaceutical ingredients. mdpi.com

Future research should address:

The compatibility and interactions between this compound assemblies and various polymers or inorganic precursors.

The ability of the gluconamide assemblies to act as templates, directing the structure of the hybrid material at the nanoscale.

The functional properties of the resulting hybrid systems, such as their mechanical strength, thermal stability, and responsiveness to external stimuli.

Q & A

What are the recommended synthetic routes for N-(3-(Dodecylamino)propyl)-D-gluconamide, and how can reaction parameters be optimized?

Basic

The synthesis typically involves coupling D-gluconic acid derivatives with 3-(dodecylamino)propylamine. A common method is carbodiimide-mediated amidation (e.g., using EDC/NHS), which activates the carboxylic acid group for nucleophilic attack by the amine. Optimization includes controlling reaction temperature (20–40°C), pH (6–8), and stoichiometric ratios of reactants. Monitoring progress via thin-layer chromatography (TLC) or HPLC ensures completion . For higher yields, purification through column chromatography or recrystallization is recommended.

How can the amphiphilic behavior of this compound be characterized experimentally?

Basic

Critical micelle concentration (CMC) determination is essential. Techniques include:

- Surface tension measurements using a tensiometer to identify the breakpoint in surface tension vs. concentration plots.

- Fluorescence spectroscopy with pyrene as a probe to monitor polarity changes in micellar systems.

- Dynamic light scattering (DLS) to measure micelle size distribution.

Comparative studies with homologues (e.g., C8 or C16 alkyl chains) can contextualize results .

How should researchers address contradictions in reported solubility data for this compound?

Advanced

Discrepancies often arise from variations in solvent purity, temperature, or measurement protocols. To resolve inconsistencies:

- Standardize solvents (e.g., HPLC-grade water, buffered solutions) and environmental conditions (e.g., 25°C ± 0.1°C).

- Use high-purity samples (>95%) verified via NMR or mass spectrometry.

- Compare solubility across homologues (e.g., C12 vs. C16) to identify trends in alkyl chain effects .

What methodological approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Advanced

Strategies include:

- Synthesizing homologues with varying alkyl chain lengths (C8–C18) to assess how hydrophobicity impacts surfactant or biological activity.

- Computational modeling (e.g., molecular dynamics simulations) to predict micelle formation or membrane interactions.

- Biological assays (e.g., antimicrobial or cytotoxicity tests) to correlate structural features with functional outcomes.

Existing data on homologues like N-[3-(hexadecylamino)propyl]-D-gluconamide can guide hypothesis formation .

How should stability studies be designed to evaluate degradation pathways under different storage conditions?

Advanced

Design accelerated stability tests under stress conditions:

- Thermal degradation : Incubate samples at 40–60°C and monitor via HPLC or TLC for decomposition products.

- Photostability : Expose to UV/visible light and assess changes in UV-Vis spectra.

- Hydrolytic stability : Test at varying pH (3–10) to identify pH-sensitive bonds.

Degradation kinetics can be modeled using Arrhenius equations .

What considerations are critical when studying interactions of this compound with biological membranes?

Advanced

Key factors include:

- Model systems : Use liposomes or lipid bilayers to mimic membrane interactions.

- Spectroscopic techniques : Employ fluorescence anisotropy or Förster resonance energy transfer (FRET) to monitor membrane fluidity changes.

- Cytotoxicity screening : Assess membrane integrity via lactate dehydrogenase (LDH) leakage assays.

Reference studies on structurally related surfactants (e.g., lauryl aminopropylglycine) for methodological insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.